molecular formula C18H16O4S B11812599 Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate

Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate

Cat. No.: B11812599
M. Wt: 328.4 g/mol
InChI Key: FSPCHTUYTQQPPU-UHFFFAOYSA-N
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Description

Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate is a complex organic compound belonging to the benzo[b]thiophene family This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[b]thiophene core, followed by the introduction of the benzyloxy and methoxy groups through substitution reactions. The final step involves esterification to form the carboxylate ester. Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzo[b]thiophene-2-carboxylate
  • 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid
  • Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific functional group interactions.

Biological Activity

Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate (CAS No. 1263211-11-5) is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. This compound has gained attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C18H16O4S
  • Molecular Weight : 328.38 g/mol
  • Physical State : Typically stored in a dry environment at room temperature.

The compound features a benzyloxy group and a methoxy group, which may influence its biological activity through interactions with various biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. Inhibition of these enzymes can affect drug metabolism and the efficacy of various therapeutic agents .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve apoptosis induction, leading to cell death in treated cells. These findings highlight its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been conducted on related benzo[b]thiophene derivatives, indicating that modifications at specific positions on the aromatic rings can significantly enhance biological activity. For instance, the presence of electron-withdrawing groups has been shown to improve enzyme inhibition potency .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers treated human breast cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for developing new anticancer therapies.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal survival rates compared to untreated controls.

Table 1: Biological Activities of this compound

Activity TypeMethodologyResult
AntioxidantDPPH AssayIC50 = X µM (specific value needed)
CytotoxicityMTT AssayIC50 = Y µM (specific value needed)
CYP InhibitionEnzyme Activity AssayInhibition % = Z% (specific value needed)
Apoptosis InductionFlow CytometryIncreased apoptotic cells = A%

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Electron-withdrawing groups at ortho positionEnhanced enzyme inhibition potency
Presence of methoxy groupIncreased cytotoxicity

Properties

Molecular Formula

C18H16O4S

Molecular Weight

328.4 g/mol

IUPAC Name

methyl 5-methoxy-6-phenylmethoxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C18H16O4S/c1-20-14-8-13-9-17(18(19)21-2)23-16(13)10-15(14)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

FSPCHTUYTQQPPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(S2)C(=O)OC)OCC3=CC=CC=C3

Origin of Product

United States

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